molecular formula C₄₆H₈₄N₁₂ B1144898 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 771464-86-9

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1144898
CAS RN: 771464-86-9
M. Wt: 805.24
InChI Key:
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Description

Synthesis Analysis

The synthesis of cyclam-based ligands involves several key steps, including the selective protection of cyclam, the formation of cyclic phosphonothioamides, and the subsequent functionalization to introduce pendant arms or groups. Vitha et al. (2006) described the synthesis of a related cyclam-based ligand, 1,4,8,11-tetraazacyclotetradecane-1,4-bis(methylphosphonic acid) (1,4-H4te2p), through the reaction with PhP(S)Cl2, forming cyclic phenylphosphonothioic diamide in moderate yield (Vitha et al., 2006). Narayana et al. (2018) presented an efficient synthesis method for bis-tetraazacyclodecane compounds under phase transfer catalysis conditions, which provides insights into the synthesis of similar cyclam-based compounds without the need for protection and deprotection steps (Narayana et al., 2018).

Molecular Structure Analysis

The solid-state structures of cyclam-based ligands reveal their potential for complex formation with metals due to their flexible and accommodating macrocyclic framework. The X-ray structure determinations of cyclam complexes with Co(III), as investigated by Kotek et al. (2001), showed the formation of both cis- and trans-O,O isomeric complexes, demonstrating the versatility of cyclam ligands in adopting different conformations to coordinate with metal ions (Kotek et al., 2001).

Scientific Research Applications

Configurational Isomerism and Coordination Chemistry

Compounds like 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exhibit complex isomerism, including configurational isomerism, due to the presence of multiple chiral centers. Studies on similar macrocyclic tetraamines highlight their ability to form various isomers, which are characterized by their configurations around these chiral centers. These structural variations significantly impact their coordination chemistry with metal ions, leading to diverse applications ranging from catalysis to materials science (Curtis, 2012).

Molecular Devices and Switchable Machines

The field of molecular devices and switchable molecular machines has seen the application of macrocyclic compounds, where their ability to form stable complexes with transition metals can be utilized. Research into tetraimine macrocyclic complexes of transition metals has led to the development of homo- and heteronuclear[2]catenanes, which can act as molecular switches or motors. These applications are crucial in the development of nanotechnology and materials science, where controlled molecular motion is a key objective (Korybut-Daszkiewicz, Bilewicz, & Woźniak, 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine (2 equivalents) and 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in a suitable solvent such as methanol or ethanol.", "Step 2: Add a suitable base such as sodium hydroxide or potassium hydroxide to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature such as 80-100°C for several hours.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent such as chloroform or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane as a white solid." ] }

CAS RN

771464-86-9

Product Name

1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

Molecular Formula

C₄₆H₈₄N₁₂

Molecular Weight

805.24

synonyms

Plerixafor Impurity III; 

Origin of Product

United States

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